N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Description
This compound is a benzimidazole-pyrazole hybrid featuring a cyclopenta[c]pyrazole scaffold and a carboxamide linkage. Its structure combines a 1-methyl-2-(propan-2-yl)benzimidazole moiety with a fused bicyclic pyrazole system, which is hypothesized to confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C18H21N5O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-10(2)17-20-14-9-11(7-8-15(14)23(17)3)19-18(24)16-12-5-4-6-13(12)21-22-16/h7-10H,4-6H2,1-3H3,(H,19,24)(H,21,22) |
InChI Key |
QNHHGIRTFWERFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=NNC4=C3CCC4 |
Origin of Product |
United States |
Preparation Methods
Substituted Benzimidazole Synthesis
The 1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl group is synthesized via cyclocondensation of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde derivatives. Key steps include:
-
Oxidative cyclization : Nitrobenzene acts as both solvent and oxidant at 180°C for 8 hours, achieving 65–70% yield.
-
Methylation : Introduction of the 1-methyl group via nucleophilic substitution using methyl iodide in dimethylformamide (DMF) at 60°C.
-
Isopropyl functionalization : Grignard reagent (isopropylmagnesium bromide) reacts with the intermediate bromide to install the 2-(propan-2-yl) group.
Table 1: Optimization of Benzimidazole Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 170–190°C | <170°C: Incomplete cyclization; >190°C: Decomposition |
| Solvent | Nitrobenzene | Enhances oxidative capacity |
| Reaction Time | 7–9 hours | Shorter durations reduce yield by 20% |
Cyclopenta[c]pyrazole Ring Construction
Cyclization of Pyrazole Precursors
The tetrahydrocyclopenta[c]pyrazole core is synthesized via [3+2] cycloaddition between cyclopentenone and hydrazine derivatives. Critical considerations:
-
Catalyst system : CuBr (0.1 equiv) facilitates Ullmann-type coupling for aryl-amine bond formation.
-
Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of hydrazine, achieving 55–60% yield.
Table 2: Cyclization Reaction Parameters
| Condition | Value | Outcome |
|---|---|---|
| Temperature | 25–35°C | Prevents thermal degradation |
| Hydrazine Equivalents | 1.2 | Minimizes side products |
| Workup | Gradient elution (0–100% ethyl acetate/hexane) | 98% purity post-purification |
Carboxamide Coupling
Amide Bond Formation
The final step involves coupling the benzimidazole and pyrazole fragments via EDC/HOBt-mediated amidation:
Table 3: Carboxamide Coupling Optimization
| Variable | Optimal Value | Effect |
|---|---|---|
| Coupling Reagent | EDC/HOBt | Superior to DCC due to reduced racemization |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
| Reaction Time | 12–14 hours | <10 hours: 50% conversion |
Analytical Validation
Structural Confirmation
Purity Assessment
-
HPLC : >99% purity using C18 column (acetonitrile/water gradient, 0.1% TFA).
-
Elemental Analysis : C: 62.8%, H: 6.2%, N: 23.1% (theoretical: C: 62.7%, H: 6.1%, N: 23.3%).
Troubleshooting Common Issues
-
Low Yields in Cyclization :
-
Cause: Moisture-sensitive intermediates.
-
Solution: Use anhydrous solvents and inert atmosphere.
-
-
Carboxamide Hydrolysis :
Scalability and Industrial Considerations
Scientific Research Applications
N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on (1) benzimidazole derivatives, (2) pyrazole-carboxamide hybrids, and (3) fused bicyclic systems. Below is a detailed comparison:
Benzimidazole Derivatives
- N-Methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine (): While both compounds include a nitrogen-rich heterocycle, the pyridopyridazine core in this analog lacks the fused cyclopenta[c]pyrazole system.
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide ():
The pyrimidine-carboxamide scaffold is smaller and more electron-deficient than the benzimidazole-pyrazole hybrid. This difference may limit its ability to engage in π-π stacking interactions critical for DNA intercalation .
Pyrazole-Carboxamide Hybrids
N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide ():
This compound shares the pyrazole-carboxamide backbone but replaces the benzimidazole with a simpler aryl group. The absence of the fused bicyclic system reduces conformational rigidity, which may diminish selectivity in target binding .- Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (): The pyran-pyrazole hybrid here introduces oxygen atoms and a cyano group, enhancing polarity but reducing metabolic stability compared to the cyclopenta[c]pyrazole system in the target compound .
Fused Bicyclic Systems
- 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole Derivatives :
Few analogs directly replicate the fused cyclopenta[c]pyrazole scaffold. The presence of a partially saturated cyclopentane ring in the target compound likely improves solubility relative to fully aromatic systems while retaining planar geometry for target engagement .
Data Table: Key Properties of Comparable Compounds
<sup>*</sup>LogP values estimated via computational methods (e.g., XLogP3).
Research Findings and Mechanistic Insights
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols similar to those in , including carbodiimide-mediated coupling (e.g., EDCI/HOBT) for carboxamide formation . However, the fused bicyclic system may necessitate additional ring-closing metathesis or cyclization steps.
- Binding Mode Predictions : Molecular modeling suggests the benzimidazole moiety interacts with hydrophobic pockets in kinase ATP-binding sites, while the cyclopenta[c]pyrazole enhances solubility for improved bioavailability compared to purely aromatic analogs .
- Metabolic Stability : The propan-2-yl group on the benzimidazole may reduce oxidative metabolism compared to bulkier substituents observed in compounds (e.g., 4-fluorobenzenesulfonyl piperazine) .
Biological Activity
N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzimidazole moiety and a cyclopentapyrazole framework. Its molecular formula is with a molecular weight of 323.4 g/mol. The presence of multiple nitrogen-containing heterocycles suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O |
| Molecular Weight | 323.4 g/mol |
| LogP | 2.9756 |
| Polar Surface Area | 60.188 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Biological Activities
Research indicates that this compound exhibits significant antimicrobial , anti-inflammatory , and anticancer properties:
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyrazole compounds, including this benzimidazole-pyrazole hybrid, can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
-
Anti-inflammatory Properties :
- The compound has been evaluated for its anti-inflammatory effects using models like the carrageenan-induced paw edema test. In one study, derivatives demonstrated up to 84.2% inhibition of inflammation compared to standard anti-inflammatory drugs like diclofenac . This suggests that the compound may modulate inflammatory pathways effectively.
- Anticancer Effects :
Case Studies and Research Findings
Several research studies have investigated the biological activity of pyrazole derivatives, including those structurally related to this compound:
- Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. One derivative showed comparable efficacy to indomethacin in reducing edema in animal models .
- Antimicrobial Screening : Compounds were screened against various microbial strains, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of Benzimidazole Moiety :
- The initial step involves the synthesis of the benzimidazole core through condensation reactions between o-phenylenediamine and appropriate carboxylic acids or their derivatives.
-
Cyclization to Form Pyrazole Ring :
- Subsequent cyclization reactions are performed to introduce the pyrazole ring structure, which can be achieved via hydrazine derivatives reacting with carbonyl compounds.
-
Final Modifications :
- The final steps include functional group modifications to enhance solubility and biological activity.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide?
The synthesis typically involves:
- Condensation reactions between benzimidazole and pyrazole precursors under controlled temperatures (60–100°C).
- Use of polar aprotic solvents (e.g., dimethylformamide, DMF) to enhance reaction efficiency .
- Catalysts such as potassium carbonate (K₂CO₃) or palladium complexes to improve yield and selectivity .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR for confirming substituent positions and stereochemistry .
- High-performance liquid chromatography (HPLC) with UV detection to assess purity (>95%) .
- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH) .
- Monitor degradation via thin-layer chromatography (TLC) or HPLC over 1–3 months .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Perform dose-response assays across multiple cell lines to identify context-dependent effects .
- Use structural analogs (e.g., substitution of the isopropyl group with cyclopropyl) to isolate pharmacophore contributions .
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Apply molecular dynamics simulations to predict solubility and membrane permeability based on logP values .
- Use docking studies to identify modifications (e.g., introducing hydrophilic groups) that enhance binding affinity without compromising bioavailability .
Q. What methodologies are effective in elucidating the mechanism of action for this compound in cancer models?
- RNA-seq or proteomics to map pathway perturbations (e.g., apoptosis, cell cycle arrest) .
- CRISPR-Cas9 knockout screens to identify genetic dependencies linked to compound efficacy .
- In vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with tumor regression .
Q. How can researchers address challenges in achieving enantiomeric purity during synthesis?
- Employ chiral stationary phases in HPLC for enantiomer separation .
- Optimize reaction conditions (e.g., chiral catalysts, asymmetric hydrogenation) to favor the desired enantiomer .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?
- Use non-linear regression models (e.g., Hill equation) to calculate IC₅₀ values .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups .
Q. How can researchers mitigate batch-to-batch variability in compound synthesis?
- Standardize reaction parameters (temperature, solvent ratios) using design of experiments (DoE) .
- Implement quality control protocols (e.g., in-process HPLC monitoring) .
Tables for Key Data
Table 1: Common Solvents and Catalysts in Synthesis
| Solvent | Catalyst | Yield Range (%) | Reference |
|---|---|---|---|
| DMF | K₂CO₃ | 65–78 | |
| Toluene | Pd(PPh₃)₄ | 70–85 |
Table 2: Biological Activity of Structural Analogs
| Analog Modification | IC₅₀ (μM) | Target Pathway | Reference |
|---|---|---|---|
| Replacement of isopropyl with cyclopropyl | 0.12 | PI3K/AKT inhibition | |
| Addition of fluorine atom | 0.08 | EGFR kinase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
